molecular formula C10H15NO4 B069255 2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one CAS No. 178627-04-8

2-Ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one

Cat. No.: B069255
CAS No.: 178627-04-8
M. Wt: 213.23 g/mol
InChI Key: CWIFOTYPMXTVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S 38093 is a small molecule that acts as an antagonist and inverse agonist of the histamine H3 receptor. It has been investigated for its potential therapeutic effects in treating cognitive deficits, particularly in Alzheimer’s disease. The compound is known for its ability to penetrate the brain and modulate neurotransmitter systems, which makes it a promising candidate for addressing neurodegenerative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 38093 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of S 38093 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

S 38093 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Mechanism of Action

S 38093 exerts its effects by antagonizing and acting as an inverse agonist at the histamine H3 receptor. This receptor is involved in regulating the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. By blocking the H3 receptor, S 38093 enhances cholinergic signaling, which is crucial for cognitive functions. The compound also influences the septo-hippocampal circuitry, leading to increased neural activity and improved memory performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S 38093

S 38093 is unique in its dual action as both an antagonist and inverse agonist of the histamine H3 receptor. This dual action allows it to modulate neurotransmitter release more effectively compared to other compounds that target only one aspect of receptor activity. Additionally, its ability to penetrate the brain and influence multiple neurotransmitter systems makes it a versatile candidate for treating cognitive deficits .

Properties

CAS No.

178627-04-8

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1-(2-hydroxyethoxymethyl)pyridin-4-one

InChI

InChI=1S/C10H15NO4/c1-2-8-10(14)9(13)3-4-11(8)7-15-6-5-12/h3-4,12,14H,2,5-7H2,1H3

InChI Key

CWIFOTYPMXTVNK-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1COCCO)O

Canonical SMILES

CCC1=C(C(=O)C=CN1COCCO)O

Synonyms

4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-[(2-hydroxyethoxy)methyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.